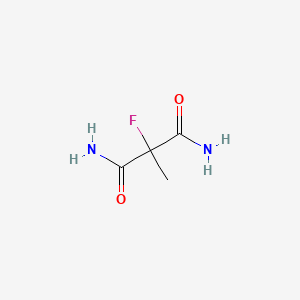

2-Fluoro-2-methylmalonamide

CAS No.: 18283-30-2

Cat. No.: VC17157542

Molecular Formula: C4H7FN2O2

Molecular Weight: 134.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18283-30-2 |

|---|---|

| Molecular Formula | C4H7FN2O2 |

| Molecular Weight | 134.11 g/mol |

| IUPAC Name | 2-fluoro-2-methylpropanediamide |

| Standard InChI | InChI=1S/C4H7FN2O2/c1-4(5,2(6)8)3(7)9/h1H3,(H2,6,8)(H2,7,9) |

| Standard InChI Key | NQEIWNPZGSWKBL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)N)(C(=O)N)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Fluoro-2-methylmalonamide belongs to the malonamide family, featuring a central propanediamide structure with fluorine and methyl substituents at the second carbon (Figure 1). The IUPAC name, 2-fluoro-2-methylpropanediamide, reflects this substitution pattern. Key structural identifiers include:

-

Canonical SMILES:

-

InChIKey:

-

Molecular Weight: 134.11 g/mol.

The fluorine atom introduces electronegativity and steric effects, altering the compound’s electronic distribution and intermolecular interactions. This modification enhances stability against enzymatic degradation and improves membrane permeability, critical for bioactive molecules .

Table 1: Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Registry Number | 18283-30-2 |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Moderate in polar solvents |

| Lipophilicity (LogP) | Estimated 0.5–1.2 |

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis of 2-fluoro-2-methylmalonamide typically involves multi-step fluorination of malonamide precursors. A representative pathway includes:

-

Methylation: Introduction of a methyl group to malonic acid derivatives.

-

Fluorination: Electrophilic fluorination using agents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) .

-

Amidation: Conversion of carboxylic acid intermediates to amides using ammonia or amines.

A study by demonstrated the use of ring-closing metathesis and intramolecular oxyselenation to construct fluorinated carbocyclic intermediates, which were subsequently functionalized into target molecules. Reaction conditions (e.g., solvent polarity, temperature) critically influence yield and purity.

Challenges and Innovations

-

Regioselectivity: Fluorination at the desired position requires careful control of reaction kinetics.

-

Byproduct Formation: Competing reactions, such as over-fluorination or methyl group oxidation, necessitate precise stoichiometry.

Recent advances employ flow chemistry to enhance reproducibility and scalability, reducing reliance on hazardous reagents like potassium hydroxide (KOH).

| Compound | IC₅₀ (µM) | Target |

|---|---|---|

| 2-Fluoro-2-methylmalonamide | Pending | Not characterized |

| N1,N3-Bis(6-chlorobenzothiazol) | 12.3 | Topoisomerase II |

| 2-Methylmalonamide | >100 | Non-specific |

Data adapted from ; fluorinated analogues show enhanced potency.

Therapeutic Applications

-

Anticancer Agents: Fluorinated malonamides exhibit cytotoxic effects in vitro, though specific studies on 2-fluoro-2-methylmalonamide remain limited .

-

Antimicrobials: Fluorine’s electron-withdrawing properties may disrupt bacterial cell wall synthesis.

Industrial and Agricultural Applications

Agrochemical Development

The compound’s stability under environmental conditions makes it a candidate for:

-

Herbicides: Interfering with plant amino acid biosynthesis.

-

Fungicides: Targeting fungal cytochrome P450 enzymes.

Material Science

-

Polymer Modifiers: Fluorine improves thermal stability and chemical resistance in polyamides.

-

Ligands in Catalysis: Chelating metal ions in asymmetric synthesis.

Comparison with Structural Analogues

Fluorinated vs. Non-Fluorinated Malonamides

-

Lipophilicity: Fluorine increases LogP by 0.5–1.0 units, enhancing blood-brain barrier penetration.

-

Metabolic Stability: Reduced hepatic clearance due to fluorine’s resistance to oxidative metabolism .

tert-Butyl Fluoride Derivatives

Compounds like 2-fluoro-2-methylpropane (CAS 353-61-7) share structural motifs but lack amide functionalities, resulting in distinct reactivity and applications .

Future Directions and Research Gaps

-

Pharmacokinetic Studies: ADME (absorption, distribution, metabolism, excretion) profiling in model organisms.

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume